

# An In-depth Technical Guide to 2-Bromo-6-(difluoromethoxy)thiophenol

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## Compound of Interest

Compound Name: 2-Bromo-6-(difluoromethoxy)thiophenol

Cat. No.: B1413349

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

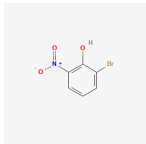
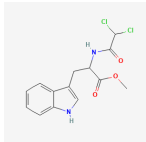

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-6-(difluoromethoxy)thiophenol**, a halogenated and fluorinated aromatic thiol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway based on established chemical principles and provides detailed, generalized experimental protocols for each step. The potential for this molecule in drug discovery is also discussed based on the known activities of structurally related compounds.

## Compound Profile

**2-Bromo-6-(difluoromethoxy)thiophenol** is a substituted benzene derivative containing a bromine atom, a difluoromethoxy group, and a thiol group. The presence of these functionalities suggests its potential as a versatile building block in organic synthesis. The lipophilic nature imparted by the bromine and difluoromethoxy groups can be advantageous in the design of bioactive molecules with enhanced membrane permeability.

Table 1: Physicochemical Properties of **2-Bromo-6-(difluoromethoxy)thiophenol** and Key Intermediates

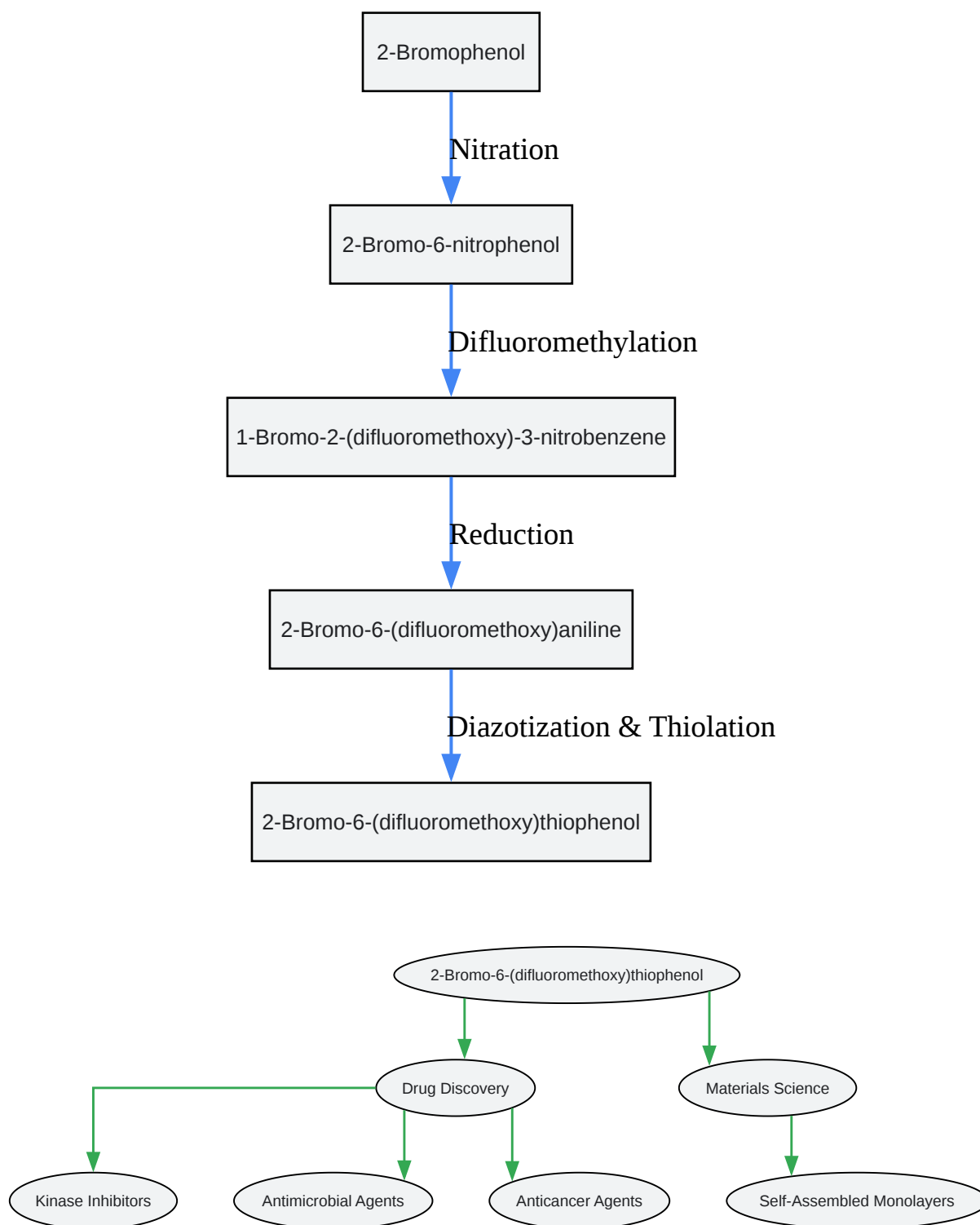
Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Boiling Point (°C)
2-Bromophenol	 2-Bromophenol	C <sub>6</sub> H <sub>5</sub> BrO	173.01	Clear colorless to slightly yellow liquid	5	195
2-Bromo-6-nitrophenol	 2-Bromo-6-nitrophenol	C <sub>6</sub> H <sub>4</sub> BrNO <sub>3</sub>	218.01	Bright yellow powder	66-70	Not available
1-Bromo-2-(difluoromethoxy)-3-nitrobenzene		C <sub>7</sub> H <sub>4</sub> BrF <sub>2</sub> NO <sub>3</sub>	268.01	Predicted: Solid	Predicted	Predicted
2-Bromo-6-(difluoromethoxy)aniline		C <sub>7</sub> H <sub>6</sub> BrF <sub>2</sub> N	238.03	Predicted: Liquid	Predicted	Predicted
2-Bromo-6-(difluoromethoxy)thiophenol	 2-Bromo-6-(difluoromethoxy)thiophenol	C <sub>7</sub> H <sub>5</sub> BrF <sub>2</sub> OS	255.08	Predicted: Liquid	Predicted	Predicted

Note: Some data for intermediates and the final product are predicted due to a lack of published experimental values.

## Proposed Synthetic Pathway

A plausible synthetic route to **2-Bromo-6-(difluoromethoxy)thiophenol** starting from commercially available 2-bromophenol is outlined below. This multi-step synthesis involves

nitration, difluoromethylation, reduction of the nitro group, and a final conversion of the resulting aniline to the target thiophenol.



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